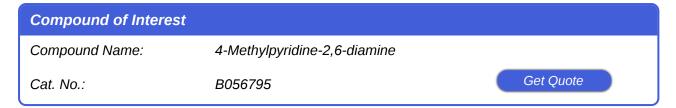


## Spectroscopic and Synthetic Profile of 4-Methylpyridine-2,6-diamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthesis of **4-Methylpyridine-2,6-diamine**, a key intermediate in the development of therapeutic agents. The information compiled herein is intended to support research and development activities in medicinal chemistry and drug discovery.

#### **Spectroscopic Data**

The structural confirmation of **4-Methylpyridine-2,6-diamine** is supported by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The experimental data is summarized in the tables below. To date, publicly available experimental Infrared (IR) and full Mass Spectrometry (MS) data with fragmentation analysis for this specific compound are limited.

#### Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The <sup>1</sup>H and <sup>13</sup>C NMR data for **4-Methylpyridine-2,6-diamine** are presented in Table 1.

Table 1: NMR Spectroscopic Data for 4-Methylpyridine-2,6-diamine in DMSO-de



Nucleus	Chemical Shift (δ) in ppm	Multiplicity	Assignment
<sup>1</sup> H	5.46	Singlet	2H, Pyridine ring protons (H-3, H-5)
5.21	Singlet	4H, Amino protons (- NH <sub>2</sub> )	
1.95	Singlet	3H, Methyl protons (- CH <sub>3</sub> )	_
13C	158.7	-	Pyridine ring carbon (C-2, C-6)
148.1	-	Pyridine ring carbon (C-4)	
96.2	-	Pyridine ring carbon (C-3, C-5)	<del>-</del>
20.7	-	Methyl carbon (-CH₃)	

#### Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry provides a precise measurement of the molecular weight of a compound, confirming its elemental composition.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for 4-Methylpyridine-2,6-diamine

Ionization Mode	Calculated [M+H]+	Measured [M+H]+
ESI	124.0875	124.0869

### **Experimental Protocols**

This section details the methodologies for the synthesis and spectroscopic analysis of **4-Methylpyridine-2,6-diamine**.



#### Synthesis of 4-Methylpyridine-2,6-diamine

**4-Methylpyridine-2,6-diamine** can be synthesized from either 4-methylpyridine or 2-amino-4-methylpyridine. A general procedure is outlined below.

Method A: From 4-Methylpyridine

- Suspend 4-methylpyridine (1.0 equivalent) in mineral oil.
- Add sodium amide (3.0 equivalents) and stir the suspension overnight at room temperature.
- Heat the mixture to 130 °C for 15 minutes to initiate hydrogen evolution.
- Gradually increase the temperature to 200 °C over 30 minutes, during which the mixture will darken and solidify.
- Maintain the reaction at 215 °C for 3 hours until hydrogen release ceases, monitored by Thin Layer Chromatography (TLC).
- Cool the reaction mixture to room temperature and collect the black solid by filtration.
- · Wash the solid with petroleum ether.
- The crude product is then purified by silica gel chromatography.
- Recrystallization from tert-butyl methyl ether/diisopropyl ether yields 4-Methylpyridine-2,6diamine as grey crystals.

Method B: From 2-Amino-4-methylpyridine

This method follows a similar procedure to Method A, using 2-amino-4-methylpyridine (1.0 equivalent) and sodium amide (3.0 equivalents) as starting materials.

#### Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: A sample of **4-Methylpyridine-2,6-diamine** is dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).



- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to provide chemical shifts for each unique carbon atom.

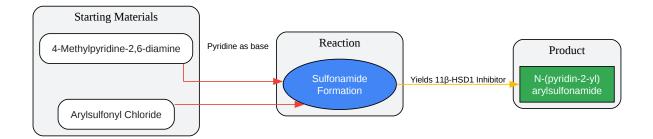
High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
- Instrumentation: An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is used.
- Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]+.

# Application in Drug Development: A Synthetic Workflow

**4-Methylpyridine-2,6-diamine** serves as a crucial building block in the synthesis of N-(pyridin-2-yl) arylsulfonamides. These compounds are investigated for their potent inhibitory activity against  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1), an enzyme implicated in metabolic diseases. The general synthetic workflow is depicted below.





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Caption: Synthetic workflow for N-(pyridin-2-yl) arylsulfonamides.

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